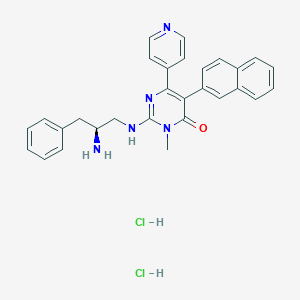

AMG-548 (dihydrochloride)

Description

Contextualization of p38 Mitogen-Activated Protein Kinases (MAPKs) in Cellular Signaling

Mitogen-activated protein kinases (MAPKs) are a family of serine-threonine kinases that play a crucial role in transducing extracellular signals to intracellular responses. mdpi.comthermofisher.com These signaling cascades are highly conserved and regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. mdpi.comasm.org The activation of MAPK pathways typically involves a three-tiered kinase cascade, consisting of a MAPKKK, a MAPKK, and a MAPK. mdpi.com

Overview of p38 MAPK Isoforms (α, β, γ, δ) in Biological Processes

The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), each encoded by a separate gene. wikipedia.orgmdpi.comimrpress.com These isoforms are activated by cellular and environmental stresses, such as inflammatory cytokines, UV radiation, and osmotic shock. wikipedia.orgnih.gov

p38α and p38β: These are the most studied isoforms and are ubiquitously expressed in various tissues. mdpi.comimrpress.combiomolther.org They share about 75% amino acid identity and are both inhibited by certain pyridinyl imidazole (B134444) compounds. mdpi.comembopress.org p38α, in particular, is a key regulator of inflammatory responses and has been implicated in apoptosis. imrpress.comnih.gov

p38γ and p38δ: These isoforms exhibit more restricted tissue distribution, with p38γ found predominantly in skeletal muscle and p38δ in tissues like the kidneys, pancreas, and small intestine. mdpi.comnih.gov They are less sensitive to the classical p38 inhibitors. embopress.org

The different isoforms can have overlapping yet distinct, and sometimes opposing, physiological roles. embopress.org For instance, studies have suggested that while p38α can induce apoptosis, p38β may promote cell survival. embopress.org

Role of p38 MAPK Activation in Inflammatory Signaling Pathways

The activation of the p38 MAPK pathway is a central event in the inflammatory response. mdpi.comcreative-diagnostics.com Inflammatory stimuli, such as lipopolysaccharides (LPS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), strongly activate p38 MAPKs. nih.govcreative-diagnostics.com

The activation cascade typically involves upstream kinases. The major upstream activators for p38 are MKK3 and MKK6, which are themselves activated by a variety of MAPKKKs, including TAK1 and ASK1. creative-diagnostics.comnih.gov Once activated, p38 kinases phosphorylate a range of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2 and MEF2. wikipedia.orgcellsignal.com This phosphorylation cascade ultimately leads to the increased production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, amplifying the inflammatory response. mdpi.comcreative-diagnostics.com

Therapeutic Rationale for p38 MAPK Inhibition in Research Models

Given the central role of p38 MAPK in inflammation, its inhibition has been a major focus of therapeutic research for a variety of inflammatory diseases. mdpi.comfrontiersin.org The rationale is that by blocking p38 MAPK activity, it is possible to suppress the production of key inflammatory mediators, thereby reducing the pathological inflammation associated with various conditions. frontiersin.orgplos.org

Inhibition of p38 MAPK has been explored in numerous preclinical research models for diseases such as rheumatoid arthritis, inflammatory bowel disease, and even neurodegenerative disorders like Alzheimer's disease. frontiersin.orgnih.gov The development of selective inhibitors has been crucial for dissecting the specific roles of the different p38 isoforms in these disease models. frontiersin.org While many p38 inhibitors have been investigated in clinical trials, challenges related to efficacy and toxicity have been encountered. mdpi.commdpi.com

Genesis and Development of AMG-548 (dihydrochloride) as a Research Tool

Historical Context of p38α Inhibitor Discovery

The discovery of p38α inhibitors dates back to the early 1990s with the identification of pyridinyl imidazole-based compounds like SB203580. nih.govfrontiersin.org These first-generation inhibitors were instrumental in establishing the link between p38α and the production of inflammatory cytokines. openrheumatologyjournal.com They were found to be effective at reducing the expression of pro-inflammatory cytokines in myeloid cells. openrheumatologyjournal.com However, a significant limitation of these early inhibitors was their lack of specificity, as they also inhibited p38β and, at higher concentrations, other kinases. nih.govfrontiersin.org This prompted the search for more potent and selective inhibitors to better understand the distinct functions of the p38 isoforms. frontiersin.org Over the years, numerous p38α inhibitors have been developed, including compounds like BIRB796, which exhibited high affinity and selectivity. frontiersin.orgmdpi.com

Design and Development Strategy of AMG-548 (dihydrochloride)

AMG-548 (dihydrochloride) was developed as a highly potent and selective inhibitor of p38α. szabo-scandic.commedchemexpress.com It is an orally active compound that demonstrates significant selectivity for p38α over the other isoforms, particularly p38γ and p38δ. szabo-scandic.commedchemexpress.com

The development of AMG-548 was part of a broader effort to create p38 inhibitors with improved pharmacological properties for research and potential therapeutic applications. mdpi.com The design strategy likely focused on optimizing the chemical structure to enhance binding affinity to the p38α active site while minimizing interactions with other kinases.

AMG-548 has been shown to be extremely potent in inhibiting the production of TNFα stimulated by LPS in whole blood. szabo-scandic.commedchemexpress.com Research has also indicated that AMG-548 can inhibit Wnt signaling by directly targeting Casein kinase 1 isoforms δ and ε. szabo-scandic.commedchemexpress.com This cross-reactivity is an important consideration for researchers using this compound.

Table 1: Kinase Inhibitory Profile of AMG-548

| Kinase | Ki (nM) |

| p38α | 0.5 medchemexpress.comcaymanchem.com |

| p38β | 3.6 caymanchem.com or 36 medchemexpress.com |

| p38γ | 2600 medchemexpress.comcaymanchem.com |

| p38δ | 4100 medchemexpress.comcaymanchem.com |

| JNK1 | 11480 caymanchem.com |

| JNK2 | 39 medchemexpress.comcaymanchem.com |

| JNK3 | 61 medchemexpress.comcaymanchem.com |

| Data presented from multiple sources; slight variations may exist. |

Table 2: Inhibitory Concentration (IC50) of AMG-548 in Human Whole Blood Assays

| Stimulus | Cytokine Measured | IC50 (nM) |

| LPS | TNFα | 3 medchemexpress.comcaymanchem.com |

| LPS | IL-1β | 7 caymanchem.com |

| TNFα | IL-8 | 0.7 medchemexpress.com |

| IL-1β | IL-6 | 1.3 medchemexpress.com |

| Data presented from multiple sources; slight variations may exist. |

Significance of AMG-548 (dihydrochloride) as a Selective p38α Inhibitor

The significance of AMG-548 (dihydrochloride) in scientific research is primarily due to its high potency and selectivity as a p38α inhibitor. rndsystems.com This selectivity is crucial for distinguishing the biological functions of the p38α isoform from other members of the p38 MAPK family (p38β, p38γ, and p38δ) and other related kinases. medchemexpress.commedchemexpress.com

AMG-548 demonstrates a high binding affinity for p38α with a reported Ki (inhibition constant) of 0.5 nM. rndsystems.commedchemexpress.commedchemexpress.com Its selectivity for p38α over other isoforms is noteworthy, with a Ki of 36 nM for p38β, 2600 nM for p38γ, and 4100 nM for p38δ. rndsystems.commedchemexpress.commedchemexpress.com This represents a greater than 1000-fold selectivity against p38γ and p38δ. medchemexpress.commedchemexpress.com While it shows some modest activity against JNK2 and JNK3, its selectivity over a broader panel of kinases is substantial. medchemexpress.commedchemexpress.com

The potent and selective inhibition of p38α by AMG-548 translates to significant effects on inflammatory processes. It is extremely potent in inhibiting the production of pro-inflammatory cytokines. For instance, in human whole blood stimulated with lipopolysaccharide (LPS), AMG-548 inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) with an IC50 of 3 nM and Interleukin-1 beta (IL-1β) with an IC50 of 7 nM. medchemexpress.commedchemexpress.comcaymanchem.com Furthermore, it inhibits TNF-α induced Interleukin-8 (IL-8) and IL-1β induced Interleukin-6 (IL-6) with IC50 values of 0.7 nM and 1.3 nM, respectively. medchemexpress.commedchemexpress.com This potent anti-inflammatory activity has been demonstrated in both acute and chronic models of arthritis. rndsystems.comtocris.com

Interestingly, further research has revealed that AMG-548 can also inhibit Wnt signaling by directly targeting Casein kinase 1 (CK1) isoforms δ and ε. medchemexpress.commedchemexpress.comszabo-scandic.com This finding highlights the importance of comprehensive kinase profiling to understand the full spectrum of a small molecule inhibitor's activity.

The detailed inhibitory profile of AMG-548 makes it a valuable chemical probe for studying the specific roles of p38α in various biological contexts, from fundamental cell signaling to the pathophysiology of inflammatory diseases. ontosight.aipatsnap.com

Table 1: Inhibitory Activity of AMG-548 Against p38 Isoforms and Other Kinases

| Target Kinase | Inhibition Constant (Ki) (nM) |

|---|---|

| p38α | 0.5 rndsystems.commedchemexpress.commedchemexpress.com |

| p38β | 36 medchemexpress.commedchemexpress.com |

| p38γ | 2600 rndsystems.commedchemexpress.commedchemexpress.com |

| p38δ | 4100 rndsystems.commedchemexpress.commedchemexpress.com |

| JNK2 | 39 medchemexpress.commedchemexpress.com |

| JNK3 | 61 medchemexpress.commedchemexpress.com |

Data sourced from biochemical assays.

Table 2: Potency of AMG-548 in Inhibiting Cytokine Production in Human Whole Blood

| Stimulus | Cytokine Inhibited | IC50 (nM) |

|---|---|---|

| Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 3 rndsystems.commedchemexpress.commedchemexpress.com |

| Lipopolysaccharide (LPS) | Interleukin-1 beta (IL-1β) | 7 medchemexpress.commedchemexpress.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Interleukin-8 (IL-8) | 0.7 medchemexpress.commedchemexpress.com |

| Interleukin-1 beta (IL-1β) | Interleukin-6 (IL-6) | 1.3 medchemexpress.commedchemexpress.com |

Data represents the concentration required for 50% inhibition of cytokine production.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O.2ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);2*1H/t25-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZUYJOJJJERDI-WLOLSGMKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Amg 548 Dihydrochloride Analogs

Synthetic Methodologies for AMG-548 (dihydrochloride) and Related Pyrazole-Based Scaffolds

While the precise synthetic route for AMG-548 is not publicly detailed, the synthesis of structurally related 2-aminopyrimidinone-based kinase inhibitors typically follows a convergent approach. This involves the preparation of a functionalized pyrimidinone core followed by the introduction of the various substituents.

Although AMG-548 possesses a pyrimidinone core, the broader class of p38 MAPK inhibitors includes numerous compounds with a pyrazole scaffold. The development of novel chemical reactions for modifying this core has been a significant area of research. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are instrumental in introducing aryl and amino substituents at various positions of the pyrazole ring. These methods offer a high degree of control and flexibility in generating diverse analogs for SAR studies.

For the pyrimidinone core of AMG-548, the key challenge lies in the sequential and regioselective introduction of the methyl, naphthalenyl, and pyridinyl groups. This is often achieved through a multi-step synthesis starting from a simpler pyrimidine precursor. The construction of the substituted pyrimidinone ring can be accomplished through the condensation of a β-ketoester with a guanidine derivative, followed by subsequent functionalization.

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as the amino acid L-phenylalanine, the desired side chain can be synthesized through a series of chemical transformations that preserve the stereocenter.

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming reaction. For example, asymmetric reduction of a ketone or asymmetric amination of an alkene can be employed to generate the chiral amine precursor with high enantiomeric excess.

Enzymatic Resolution: A racemic mixture of the amino alcohol precursor can be resolved using specific enzymes that selectively acylate or deacylate one enantiomer, allowing for the separation of the desired (S)-enantiomer.

To efficiently explore the SAR of the AMG-548 scaffold, the synthesis of focused libraries of analogs is a powerful strategy. This involves a modular synthetic route where different building blocks can be readily introduced in the final steps of the synthesis. For 2-aminopyrimidinone-based inhibitors, a common approach is to synthesize a common pyrimidinone intermediate with a reactive handle, such as a halogen. This intermediate can then be subjected to a variety of coupling reactions with a diverse set of amines, boronic acids, or other reagents to generate a library of analogs with modifications at specific positions. This parallel synthesis approach allows for the rapid generation of a multitude of compounds for biological evaluation, accelerating the identification of key structural features for optimal activity.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Investigations

The potency and selectivity of AMG-548 are intricately linked to its three-dimensional structure and the nature of its substituents. SAR studies are crucial for elucidating these relationships.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For p38α inhibitors, several key pharmacophoric features have been identified through the study of numerous active compounds, including those with a 2-aminopyrimidinone scaffold similar to AMG-548:

Hydrogen Bond Donor/Acceptor: The 2-amino group and the pyrimidinone carbonyl are critical for forming hydrogen bonds with the hinge region of the p38α active site.

Hydrophobic Pockets: The naphthalenyl and phenyl groups of AMG-548 likely occupy hydrophobic pockets within the ATP-binding site of p38α, contributing significantly to the binding affinity.

Aromatic/Heteroaromatic Moiety: The 4-pyridinyl group is a common feature in many p38 inhibitors and is known to interact with a specific region of the kinase.

The combination of these features in the correct spatial orientation is essential for high-affinity binding to p38α.

Systematic modification of the substituents on the 2-aminopyrimidinone core of AMG-548 and related analogs allows for a detailed understanding of their impact on inhibitory potency and selectivity against different p38 isoforms.

AMG-548 exhibits high potency against p38α with a Ki value of 0.5 nM. It shows good selectivity over other p38 isoforms, with Ki values of 3.6 nM, 2600 nM, and 4100 nM for p38β, p38γ, and p38δ, respectively. This selectivity is crucial for minimizing off-target effects.

| Compound | Target | Ki (nM) |

| AMG-548 | p38α | 0.5 |

| AMG-548 | p38β | 3.6 |

| AMG-548 | p38γ | 2600 |

| AMG-548 | p38δ | 4100 |

Data sourced from publicly available information.

The potent in vitro activity of AMG-548 is further reflected in its ability to inhibit the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-stimulated whole blood, with an IC50 value of 3 nM.

| Compound | Assay | IC50 (nM) |

| AMG-548 | TNFα inhibition in whole blood | 3 |

Data sourced from publicly available information.

SAR studies on related 2-aminopyrimidinone inhibitors have revealed several key trends:

2-Amino Side Chain: The nature and stereochemistry of the substituent at the 2-amino position are critical. The (S)-configuration of the 2-amino-3-phenylpropyl group in AMG-548 is likely optimal for fitting into a specific pocket of the p38α active site. Modifications to the length, branching, and aromatic portion of this side chain can significantly impact potency.

5-Position Substituent: The bulky, hydrophobic naphthalenyl group at the 5-position is a major contributor to the high affinity of AMG-548. Replacing it with smaller or more polar groups generally leads to a decrease in potency.

6-Position Substituent: The 4-pyridinyl group at the 6-position is a common motif in potent p38 inhibitors. The nitrogen atom in the pyridine ring often forms a key hydrogen bond with the kinase. Modifications to the electronics and substitution pattern of this ring can fine-tune the activity and selectivity profile.

Computational Approaches in SAR Derivation (e.g., QSAR, Molecular Docking)

While specific Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies exclusively focused on AMG-548 are not extensively available in public literature, the broader class of p38α inhibitors, particularly those with aminopyrimidine scaffolds, has been the subject of such computational analyses. These studies provide valuable insights that can be extrapolated to understand the structural requirements for potent p38α inhibition, as seen with AMG-548.

Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been instrumental in elucidating the structural features essential for the inhibitory activity of p38α inhibitors. nih.gov These models highlight the importance of steric, electrostatic, and hydrophobic fields in determining the potency of inhibitors. For instance, studies on related p38 inhibitors have shown that bulky substituents at certain positions can enhance activity, while specific electrostatic interactions with key amino acid residues in the active site are crucial for binding. nih.gov

Molecular docking simulations have been widely used to predict the binding modes of p38α inhibitors and to rationalize their structure-activity relationships. These simulations often reveal that inhibitors occupy the ATP-binding pocket of the kinase, forming critical hydrogen bonds with the hinge region residues. For aminopyrimidine-based inhibitors, the pyrimidine core is expected to form key hydrogen bonding interactions with the backbone of Met109 and Gly110 in the hinge region of p38α. nih.gov The various substituents on the aminopyrimidine scaffold are then positioned to occupy adjacent hydrophobic pockets, further stabilizing the inhibitor-enzyme complex.

Although a specific molecular docking study for AMG-548 is not publicly detailed, its known high potency suggests an optimal fit within the p38α active site, likely involving the aforementioned interactions. Computational approaches would be invaluable in designing novel AMG-548 analogs with improved potency and selectivity by predicting how structural modifications would affect their binding affinity and interaction with the target kinase.

Structural Basis of Ligand-Target Interactions

The interaction between small molecule inhibitors and p38α kinase is a well-studied area, with numerous crystal structures of various inhibitors in complex with the enzyme providing a detailed understanding of the binding mechanisms. While a specific co-crystal structure of AMG-548 with p38α is not publicly available, the binding modes of structurally related inhibitors and the known characteristics of AMG-548 allow for an informed analysis of its likely interactions.

Analysis of AMG-548 (dihydrochloride) Binding Modes with p38α Kinase

AMG-548 is known to be a potent inhibitor of p38α, with a reported Ki of 0.5 nM. medchemexpress.com This high affinity suggests a highly complementary binding mode within the ATP-binding site of the kinase. Based on the structure of other pyridol-pyrimidine and aminopyrimidine inhibitors, it is anticipated that the aminopyrimidine core of AMG-548 forms key hydrogen bonds with the hinge region of p38α. nih.gov Specifically, the amino group and one of the pyrimidine nitrogens are likely to interact with the backbone amide and carbonyl groups of Met109 and Gly110. nih.gov

Crystallographic Insights into Inhibitor-Enzyme Complexes (e.g., Interaction with Asp112)

Crystallographic studies of various inhibitors complexed with p38α have provided a wealth of information on the key interactions that govern inhibitor binding. While the specific interaction of AMG-548 with Asp112 is not explicitly documented in the absence of a co-crystal structure, the role of this region of the protein is significant.

A notable feature of the binding of many potent and selective p38α inhibitors, particularly those of the pyridol-pyrimidine class, is the induction of a "peptide flip" between Met109 and Gly110 in the hinge region. nih.gov This conformational change is accommodated by the presence of a small glycine residue at position 110 in the α, β, and γ isoforms of p38. nih.gov The δ isoform and other MAP kinases have bulkier residues at this position, which would sterically hinder this peptide flip, thus providing a basis for the selectivity of these inhibitors. nih.gov It is highly probable that AMG-548 also induces this peptide flip, contributing to its high affinity and selectivity.

Conformational Dynamics of p38α Upon AMG-548 (dihydrochloride) Binding

The binding of inhibitors to p38α is not a static event but rather a dynamic process that can induce significant conformational changes in the enzyme. Molecular dynamics simulations of p38α in complex with various inhibitors have revealed that the protein is highly flexible and that inhibitor binding can stabilize specific conformations. nih.gov

A key conformational change in p38α is the movement of the activation loop, which contains the DFG (Asp-Phe-Gly) motif. Inhibitors are often classified as type I or type II based on whether they bind to the "DFG-in" (active) or "DFG-out" (inactive) conformation of the kinase, respectively. Type II inhibitors, such as the well-studied BIRB-796, bind to the DFG-out conformation, where the phenylalanine residue of the DFG motif is flipped out of its canonical position, creating an additional hydrophobic pocket that can be exploited by the inhibitor. This often leads to a slower dissociation rate and a more prolonged inhibitory effect.

Given the structural similarities of AMG-548 to other potent p38 inhibitors that are known to be type II binders, it is plausible that AMG-548 also stabilizes the DFG-out conformation of p38α. This would involve significant conformational rearrangements of the activation loop upon binding, contributing to the high affinity and selectivity of the compound. The dynamic nature of this interaction, where the inhibitor selects for and stabilizes a specific inactive conformation of the enzyme, is a key aspect of its mechanism of action.

Data Tables

Table 1: Kinase Selectivity Profile of AMG-548

| Kinase | Ki (nM) |

| p38α | 0.5 |

| p38β | 36 |

| p38γ | 2600 |

| p38δ | 4100 |

| JNK2 | 39 |

| JNK3 | 61 |

Data sourced from MedChemExpress product information. medchemexpress.com

Biochemical and Cellular Pharmacology of Amg 548 Dihydrochloride

Kinase Selectivity Profiling of AMG-548 (dihydrochloride)

The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential therapeutic profile. AMG-548 (dihydrochloride) has been characterized through extensive kinase selectivity profiling to determine its potency against its primary target and its activity against other kinases.

Inhibition Constants (Ki) for p38 MAPK Isoforms (α, β, γ, δ)

AMG-548 (dihydrochloride) demonstrates high affinity for the p38α isoform, with substantially lower potency against the other isoforms. This selectivity is crucial for dissecting the specific roles of p38α in cellular signaling pathways. The inhibition constants (Ki) for the four p38 MAPK isoforms are summarized below.

| Kinase Isoform | Inhibition Constant (Ki) (nM) |

| p38α | 0.5 |

| p38β | 36 |

| p38γ | 2600 |

| p38δ | 4100 |

Data sourced from MedChemExpress, Tocris Bioscience, and APExBIO.

The data clearly indicates that AMG-548 is a highly potent inhibitor of p38α. It is approximately 72-fold more selective for p38α over p38β. The selectivity against p38γ and p38δ is even more pronounced, exceeding 1000-fold.

Cross-Kinome Selectivity Analysis Against Diverse Kinase Panels

Beyond the p38 MAPK family, the selectivity of AMG-548 (dihydrochloride) has been assessed against broader panels of kinases. One study reported that it displays over 1000-fold selectivity against 36 other kinases. Another screening revealed that AMG-548 inhibited 17 kinases by more than 80% at a tested concentration, indicating some level of off-target activity. Among these, modest selectivity was noted against JNK2 and JNK3, with Ki values of 39 nM and 61 nM, respectively.

Off-Target Activity and Polypharmacology Considerations

The cross-reactivity of kinase inhibitors can lead to unexpected biological effects, a phenomenon known as polypharmacology. For AMG-548 (dihydrochloride), the most significant off-target activities identified are against Casein Kinase 1 (CK1) isoforms, which will be discussed in detail in the following section. The modest inhibition of JNK2 and JNK3 also represents a potential for off-target effects that should be considered when interpreting experimental results.

Mechanism of Action Elucidation Beyond Primary Target Engagement

Recent research has unveiled a novel mechanism of action for AMG-548 (dihydrochloride) that is independent of its p38α inhibitory activity. This involves the direct inhibition of Casein Kinase 1 isoforms, leading to the modulation of the Wnt signaling pathway.

Inhibition of Casein Kinase 1 Isoforms (δ and ε) by AMG-548 (dihydrochloride)

Studies have shown that AMG-548 (dihydrochloride) directly inhibits the activity of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε). These kinases are crucial components of the Wnt/β-catenin signaling pathway. The concentration of AMG-548 required to inhibit CK1δ/ε in cellular assays was found to be comparable to the concentration needed to inhibit Wnt signaling, suggesting a direct link between these activities.

Modulation of Wnt Signaling Pathway Activity

The inhibition of CK1δ and CK1ε by AMG-548 (dihydrochloride) leads to the modulation of the Wnt signaling pathway. Specifically, AMG-548 was shown to inhibit Wnt/β-catenin signaling in antagonistic enzyme fragment complementation (EFC) and β-catenin-driven luciferase reporter gene assays. At a concentration of 10 μM, AMG-548 was observed to inhibit the shift of the human Dishevelled-2 (hDvl2) protein, a key event in Wnt pathway activation. This finding explains the observed inhibition of Wnt signaling by some p38 MAPK inhibitors as a consequence of their cross-reactivity with CK1 isoforms.

Effects on c-Jun N-terminal Kinase (JNK) Isoforms (JNK1, JNK2, JNK3)

AMG-548, while primarily characterized as a potent p38α inhibitor, also demonstrates differential activity against the c-Jun N-terminal kinase (JNK) isoforms. Biochemical assays have revealed modest selectivity for JNK2 and JNK3 over JNK1. medchemexpress.commedchemexpress.com The inhibitory constant (Kᵢ) for JNK2 is reported to be 39 nM and for JNK3 is 61 nM. medchemexpress.commedchemexpress.comnih.gov In stark contrast, its affinity for JNK1 is significantly lower, with a reported Kᵢ value of 11,480 nM. medchemexpress.comnih.govresearchgate.net This differential binding translates to a notable selectivity profile, with AMG-548 being approximately 294-fold more selective for JNK2 than JNK1, and 188-fold more selective for JNK3 over JNK1. nih.gov

The JNK subfamily, composed of JNK1, JNK2, and JNK3, plays a critical role in cellular responses to stress stimuli. nih.gov While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is more restricted, found primarily in the brain, heart, and pancreas. nih.govnih.gov The significant sequence identity within the ATP binding pocket of these isoforms presents a challenge for developing highly selective inhibitors. nih.gov The selective inhibition of JNK isoforms is a key area of investigation to understand their unique biological functions. nih.gov

| JNK Isoform | Inhibitory Constant (Kᵢ) (nM) | Selectivity vs. JNK1 (Fold) |

|---|---|---|

| JNK1 | 11,480 medchemexpress.comnih.gov | - |

| JNK2 | 39 medchemexpress.comnih.gov | ~294 |

| JNK3 | 61 medchemexpress.comnih.gov | ~188 |

Downstream Signaling Pathway Modulation

The primary mechanism of action of AMG-548 is the potent and selective inhibition of p38α mitogen-activated protein kinase (MAPK). apexbt.comnih.gov It binds to p38α with high affinity, exhibiting a Kᵢ of 0.5 nM. medchemexpress.commedchemexpress.comtocris.com Its selectivity for the α-isoform is pronounced when compared to other p38 isoforms: p38β (Kᵢ = 36 nM), p38γ (Kᵢ = 2600 nM), and p38δ (Kᵢ = 4100 nM). medchemexpress.commedchemexpress.comtocris.com

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. tocris.com The p38 MAPK pathway, in particular, is a key mediator of inflammatory and stress responses. nih.govpagepressjournals.org As a point of convergence for multiple signaling processes activated during inflammation, p38α is a critical target for modulating cytokine production. nih.gov By inhibiting p38α, AMG-548 effectively blocks the downstream signaling cascade, which includes the phosphorylation of various transcription factors and other protein kinases. nih.gov This interruption of the signaling cascade is the basis for its anti-inflammatory effects.

A direct consequence of p38α MAPK inhibition by AMG-548 is the potent suppression of pro-inflammatory cytokine production. The p38α kinase is centrally involved in the biosynthesis of tumor necrosis factor-alpha (TNFα) and interleukin-1beta (IL-1β) at both the transcriptional and translational levels. apexbt.comnih.gov

In human whole blood models, AMG-548 has demonstrated extremely potent inhibition of lipopolysaccharide (LPS)-stimulated cytokine release. It inhibits TNFα production with an IC₅₀ value of 3 nM and IL-1β with an IC₅₀ of 7 nM. medchemexpress.commedchemexpress.com Furthermore, it effectively suppresses the production of other key inflammatory mediators. In cellular assays, AMG-548 inhibited TNFα-induced interleukin-8 (IL-8) production with an IC₅₀ of 0.7 nM and IL-1β-induced interleukin-6 (IL-6) production with an IC₅₀ of 1.3 nM. medchemexpress.commedchemexpress.com This broad-spectrum inhibition of key cytokines underscores the compound's significant anti-inflammatory activity in cellular systems.

| Cytokine | Stimulus | IC₅₀ (nM) |

|---|---|---|

| TNFα | LPS | 3 medchemexpress.commedchemexpress.comtocris.com |

| IL-1β | LPS | 7 medchemexpress.commedchemexpress.com |

| IL-8 | TNFα | 0.7 medchemexpress.commedchemexpress.com |

| IL-6 | IL-1β | 1.3 medchemexpress.commedchemexpress.com |

Downstream of p38α in the MAPK signaling cascade are the MAPK-activated protein kinases 2 and 3 (MAPKAPK2 and MAPKAPK3). These kinases are among the most well-described and closely associated phosphorylation targets of p38α. researchgate.net The activation of MAPKAPK2 and MAPKAPK3 is a critical step in mediating the inflammatory response initiated by p38α.

Studies investigating the effects of AMG-548 on downstream targets have considered MAPKAPK2 and MAPKAPK3. researchgate.net The inhibitory effect of AMG-548 on the function of these kinases is understood to be an indirect consequence of its primary action on p38α. Rather than binding directly to MAPKAPK2 or MAPKAPK3, AMG-548's inhibition of p38α prevents the phosphorylation and subsequent activation of these downstream kinases. researchgate.net Research suggests that the observed effects on MAPKAPK2 and MAPKAPK3 upon treatment with AMG-548 are based on their interaction with and stabilization by p38α, rather than direct binding of the inhibitor to these downstream kinases. researchgate.net

Preclinical Efficacy Studies of Amg 548 Dihydrochloride in Non Human Biological Systems

In Vitro Pharmacological Characterization in Cell-Based Assays

The in vitro assessment of AMG-548 has focused on its ability to modulate inflammatory pathways, confirm its engagement with its intended molecular target, and understand its effects on various immune cell types.

One of the key measures of an anti-inflammatory agent's potency is its ability to suppress the production of pro-inflammatory cytokines. Human whole blood assays, when stimulated with lipopolysaccharide (LPS), provide a physiologically relevant ex vivo model to assess this activity. AMG-548 has demonstrated extremely potent, concentration-dependent inhibition of cytokine release in these models.

The compound is a powerful inhibitor of tumor necrosis factor-alpha (TNF-α) production, a pivotal cytokine in inflammatory processes, with a half-maximal inhibitory concentration (IC50) of 3 nM. medchemexpress.comimmunomart.org Its inhibitory activity extends to other critical cytokines involved in inflammation. In human whole blood, AMG-548 was found to inhibit LPS-stimulated interleukin-1 beta (IL-1β) with an IC50 of 7 nM. medchemexpress.com Furthermore, it effectively suppressed the downstream production of other inflammatory mediators, inhibiting TNF-α-induced interleukin-8 (IL-8) with an IC50 value of 0.7 nM and IL-1β-induced interleukin-6 (IL-6) with an IC50 of 1.3 nM. medchemexpress.com

Table 1: Inhibition of Cytokine Release by AMG-548 in Human Whole Blood Assays

| Cytokine Measured | Stimulus | IC50 Value |

|---|---|---|

| TNF-α | LPS | 3 nM |

| IL-1β | LPS | 7 nM |

| IL-8 | TNF-α | 0.7 nM |

Confirming that a drug candidate binds to its intended target within a cellular environment is a critical step in preclinical development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying such target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.

Studies using CETSA have validated the engagement of AMG-548 with its target, MAPK14 (p38α), in intact cells. In one study utilizing a luminescent variant of CETSA, AMG-548 demonstrated a large, dose-dependent thermal stabilization of MAPK14 in A549 cells. This binding resulted in a significant shift in the protein's aggregation temperature (ΔTagg) of 12.4 °C at a 10 μM concentration. mdpi.com An isothermal dose-response experiment generated an average half-maximal effective concentration (EC50) of 2.06 nM, confirming high-potency target engagement in a cellular context. mdpi.com Further experiments in living HL-60 cells also confirmed the thermal stabilization of MAPK14 by AMG-548. mdpi.com These findings provide direct evidence that AMG-548 enters cells and binds to p38α, leading to its stabilization.

Understanding how a compound affects protein-protein interactions downstream of target engagement can provide insights into its mechanism of action. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA) is a technique used to study these interactions in living cells. This method has been employed to investigate the effects of AMG-548 on the MAPK14 signaling complex.

In a study using HL-60 cells, smarTPCA was used to assess the interaction between MAPK14 and its direct substrate, MAP kinase-activated protein kinase 2 (MAPKAPK2). mdpi.com The results showed that the binding of AMG-548 to MAPK14 not only stabilized MAPK14 but also led to the co-stabilization of MAPKAPK2. mdpi.com This indicates that AMG-548 binding locks the MAPK14-MAPKAPK2 complex into a stable conformation, providing a mechanistic link between target engagement and the modulation of downstream signaling pathways.

The effects of AMG-548 have been characterized in specific human cell lines relevant to immunology and inflammation. The human promyelocytic leukemia cell line, HL-60, was used in the CETSA and smarTPCA studies that confirmed the target engagement and downstream protein complex stabilization by AMG-548. mdpi.com

Other cell lines, such as U937 (a human monocytic cell line) and THP-1 (a human leukemia monocytic cell line), are extensively used as in vitro models to study macrophage and monocyte biology. nih.govnih.gov These cells can be differentiated into macrophage-like cells that are responsive to inflammatory stimuli like LPS, leading to the production of pro-inflammatory cytokines. nih.govnih.gov While specific studies detailing the direct effects of AMG-548 on U937 and THP-1 cell lines were not identified in the reviewed literature, these models are standard tools for evaluating the activity of p38 MAPK inhibitors due to their robust inflammatory responses.

In Vivo Pharmacological Evaluation in Animal Models

Following promising in vitro results, the efficacy of AMG-548 was assessed in non-human in vivo models that mimic human inflammatory diseases.

Multiple sources confirm that AMG-548 is efficacious in animal models of both acute and chronic arthritis. medchemexpress.com These preclinical models are crucial for evaluating the therapeutic potential of anti-inflammatory agents for diseases like rheumatoid arthritis.

Commonly used rodent models for this purpose include Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA). mdbneuro.comnih.gov The CIA model involves immunization with type II collagen, leading to an autoimmune response that causes chronic joint inflammation, cartilage degradation, and bone erosion, closely mimicking the pathology of human rheumatoid arthritis. nih.gov The CAIA model uses the administration of anti-collagen antibodies to induce a more rapid and acute inflammatory arthritis. mdbneuro.comnih.gov While the literature confirms the efficacy of AMG-548 in such models, specific data from these studies, including detailed measurements of disease scores, joint swelling, or histological improvements, are not publicly available.

Assessment in Experimental Models of Rheumatic Disease (Non-Human)

While specific data on the efficacy of AMG-548 in a broad range of non-human experimental models of rheumatic disease is limited in publicly available literature, its mechanism of action as a potent p38α inhibitor suggests its potential utility in these conditions. The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key drivers in the pathogenesis of rheumatoid arthritis. nih.govnih.gov In vitro studies have demonstrated that AMG-548 is extremely potent in inhibiting the production of these cytokines in human whole blood stimulated with lipopolysaccharide (LPS). medchemexpress.com

Studies in Murine Collagen-Induced Arthritis (mCIA) Models

The murine collagen-induced arthritis (mCIA) model is a widely utilized preclinical model that shares immunological and pathological features with human rheumatoid arthritis. nih.govnih.gov While detailed datasets from mCIA studies involving AMG-548 are not extensively published, one source indicates that AMG-548 was efficacious in both acute and chronic models of arthritis. tocris.com

In typical mCIA studies, disease progression is monitored through clinical scoring of paw swelling and histological examination of the joints for inflammation, pannus formation, cartilage damage, and bone erosion. researchgate.netnih.govresearchgate.netinotiv.com Treatment with effective anti-arthritic agents is expected to reduce these parameters. For instance, in a study with a different compound, treatment resulted in a significant reduction in the arthritis score, as well as ankle and paw swelling in CIA mice. researchgate.net Histological analysis in such studies often reveals a decrease in synovial hyperplasia and inflammatory cell infiltration in treated animals compared to controls. researchgate.net

Exploration of Efficacy in Other Preclinical Disease Models (e.g., influenza, parainfluenza)

There is currently no publicly available information detailing the preclinical efficacy of AMG-548 (dihydrochloride) in animal models of influenza or parainfluenza. The replication of influenza A virus and the host inflammatory response are complex processes, and while p38 MAPK signaling is involved in the cellular response to viral infections, specific studies evaluating AMG-548 in these viral models have not been reported. nih.govnih.gov Similarly, the efficacy of AMG-548 in preclinical models of parainfluenza virus infection has not been documented in the available literature. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships in Non-Human Species

Understanding the pharmacokinetic and pharmacodynamic properties of a compound is crucial for interpreting its efficacy and safety in preclinical models.

Absorption and Distribution Studies in Rodents and Canines

Pharmacokinetic studies have been conducted for AMG-548 in both rats and dogs. Following oral administration, AMG-548 demonstrated good bioavailability. The oral bioavailability (F) was reported to be 62% in rats and 47% in dogs. medchemexpress.com

While specific details on the tissue distribution of AMG-548 are not available, it is known that the distribution of drugs can vary between species due to differences in factors like tissue lipid content. nih.gov Generally, the extent of drug distribution is a key factor in determining its concentration at the site of action.

Elimination and Metabolism Profiles in Preclinical Species

The elimination half-life (t1/2) of AMG-548 has been determined in both rats and dogs. The half-life was 4.6 hours in rats and 7.3 hours in dogs, suggesting a moderate rate of elimination from the body. medchemexpress.com

The primary routes of drug elimination are metabolism and excretion. While specific metabolic pathways for AMG-548 have not been detailed, drug metabolism studies in preclinical species like rats and dogs are essential to understand how the compound is biotransformed and cleared from the body. bioivt.comnih.gov Such studies often involve the administration of a radiolabeled compound to trace its fate and identify metabolites in excreta. nih.govnih.gov

Correlation of Exposure with Pharmacodynamic Markers in Animal Models

The pharmacodynamic effect of AMG-548 is directly related to its inhibition of p38α MAPK. In preclinical models of arthritis, a key pharmacodynamic marker would be the suppression of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to the drug. The potent in vitro inhibition of these cytokines by AMG-548 suggests a strong potential for in vivo target engagement. medchemexpress.com

Establishing a clear relationship between the systemic exposure (pharmacokinetics) of AMG-548 and its biological effect (pharmacodynamics) is a critical step in preclinical development. This correlation helps in understanding the dose-response relationship and in predicting efficacious dose levels.

Applications of Amg 548 Dihydrochloride As a Research Probe and Future Directions

Utilization of AMG-548 (dihydrochloride) in Target Deconvolution Strategies

Target deconvolution is a critical process in modern drug discovery, aimed at identifying the specific molecular targets of a compound that produce a desired phenotypic effect. nih.gov Chemical probes with high selectivity, such as AMG-548 (dihydrochloride), are instrumental in these strategies. The utility of AMG-548 in target deconvolution stems from its well-characterized kinase selectivity profile, which allows researchers to confidently link the inhibition of p38α to observed cellular or physiological outcomes.

In a typical target deconvolution workflow, a compound identified in a phenotypic screen with an unknown mechanism of action can be compared to the effects of a highly selective probe like AMG-548. If the novel compound elicits a similar phenotypic response to AMG-548, it provides strong evidence that the compound may also be acting through the p38α pathway. This comparative approach can significantly narrow down the list of potential targets for the novel compound, streamlining the subsequent validation process.

Furthermore, AMG-548 can be employed in chemical proteomics approaches to identify its direct binding partners within a complex cellular lysate. researchgate.net By immobilizing an analog of AMG-548 onto a solid support, researchers can perform affinity chromatography experiments to pull down interacting proteins. Subsequent identification of these proteins by mass spectrometry can confirm p38α as the primary target and may also reveal previously unknown off-targets or interacting proteins. This information is invaluable for understanding the full spectrum of a compound's biological activity.

Application in Phenotypic Drug Discovery Programs for Mechanism Class Assignment

Phenotypic drug discovery, which focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype without a preconceived target, has seen a resurgence in recent years. researchgate.net A key challenge in this approach is the subsequent elucidation of the compound's mechanism of action (MoA). Highly selective chemical probes are essential for assigning a mechanism class to hits from phenotypic screens.

AMG-548 (dihydrochloride), with its potent and selective inhibition of p38α, can be used to classify phenotypic screening hits that modulate inflammatory or other p38α-mediated pathways. For instance, in a screen for compounds that suppress the production of pro-inflammatory cytokines, hits could be further profiled in the presence and absence of AMG-548. If a hit compound's effect is occluded or mimicked by AMG-548, it strongly suggests that the compound functions by inhibiting the p38α signaling cascade. This allows for the rapid categorization of compounds into a "p38α inhibitor" mechanistic class, prioritizing them for further development.

The detailed inhibitory profile of AMG-548 across the p38 MAPK family and other kinases provides a valuable reference for understanding the polypharmacology of less selective screening hits.

Table 1: Kinase Inhibitory Profile of AMG-548

| Kinase Target | Kᵢ (nM) |

|---|---|

| p38α | 0.5 medchemexpress.commedchemexpress.com |

| p38β | 36 medchemexpress.commedchemexpress.com |

| p38γ | 2600 medchemexpress.commedchemexpress.com |

| p38δ | 4100 medchemexpress.commedchemexpress.com |

| JNK2 | 39 medchemexpress.com |

This data allows researchers to differentiate between compounds that achieve their phenotypic effect through selective p38α inhibition versus those that may have a broader kinase inhibition profile.

Investigative Tool for Specific Biological Processes (e.g., Werner Syndrome Pathophysiology)

The specific and potent nature of AMG-548 (dihydrochloride) makes it an excellent tool for investigating the role of p38α in various disease states. A notable example is its potential application in studying the pathophysiology of Werner Syndrome, a rare genetic disorder characterized by premature aging. nih.gov Fibroblasts from individuals with Werner Syndrome exhibit accelerated replicative senescence, a process that has been linked to the activation of the p38 MAPK pathway. nih.gov

Research has demonstrated that inhibition of p38 MAPK can reverse the premature aging phenotype in Werner Syndrome fibroblasts, restoring a more youthful morphology and extending their replicative lifespan. nih.gov While some studies have noted that AMG-548 may not be suitable for long-term in vivo use, its utility as a research tool in cellular models remains significant. nih.gov By selectively inhibiting p38α with AMG-548, researchers can dissect the downstream signaling events that contribute to the accelerated senescence seen in Werner Syndrome cells. This can help to identify novel therapeutic targets and biomarkers associated with this and other age-related diseases.

The use of AMG-548 in this context allows for a more precise understanding of the role of the p38α isoform, as opposed to broader-spectrum p38 inhibitors that might confound results due to off-target effects. This specificity is crucial for elucidating the intricate molecular mechanisms underlying the disease.

Synergistic Research with Other Modulators of Inflammatory or Signaling Pathways

The complexity of signaling networks in diseases such as cancer and chronic inflammatory conditions often necessitates combination therapies to achieve optimal efficacy. AMG-548 (dihydrochloride) is a valuable tool for exploring synergistic interactions between p38α inhibition and the modulation of other signaling pathways. pagepressjournals.org For instance, in the context of inflammation, the p38α pathway is a key regulator of the production of pro-inflammatory cytokines like TNFα and IL-1β. nih.gov

AMG-548 can be used in combination with inhibitors of other inflammatory pathways, such as the NF-κB or JAK/STAT pathways, to investigate potential synergistic or additive effects on cytokine suppression. Such studies can reveal pathway crosstalk and identify rational combination strategies for the treatment of inflammatory diseases. The potent inhibition of TNFα production by AMG-548 makes it a particularly relevant tool for these investigations. medchemexpress.commedchemexpress.com

Table 2: Potency of AMG-548 in Inhibiting Cytokine Production in Human Whole Blood

| Cytokine | Stimulant | IC₅₀ (nM) |

|---|---|---|

| TNFα | LPS | 3 medchemexpress.commedchemexpress.com |

| IL-1β | LPS | 7 medchemexpress.com |

| IL-8 | TNFα | 0.7 medchemexpress.com |

These data highlight the profound effect of selective p38α inhibition on key inflammatory mediators, providing a strong rationale for its use in synergistic studies with other anti-inflammatory agents.

Methodological Innovations in Studying Kinase Inhibition and Protein Interactions Using AMG-548 (dihydrochloride)

The development of novel assays and methodologies for studying kinase biology is essential for advancing the field of drug discovery. As a well-characterized and highly selective inhibitor, AMG-548 (dihydrochloride) can serve as a valuable standard or tool compound in the development and validation of such innovative techniques. For example, in the development of novel kinase activity assays, AMG-548 can be used as a positive control to demonstrate the assay's ability to detect potent and selective inhibition of p38α. nih.gov

Furthermore, AMG-548 can be utilized in advanced biophysical techniques to study the dynamics of kinase-inhibitor interactions and protein-protein interactions involving p38α. nih.gov Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to precisely measure the binding affinity and kinetics of AMG-548 to p38α. The Cellular Thermal Shift Assay (CETSA) is another powerful method where a selective ligand like AMG-548 can be used to demonstrate target engagement in a cellular context by stabilizing p38α against thermal denaturation. patsnap.com These studies not only provide a deeper understanding of the molecular basis of AMG-548's selectivity but also help to validate new technologies for assessing drug-target interactions in a more physiological setting.

Q & A

Q. What are the primary pharmacological targets of AMG-548 (dihydrochloride), and how does its selectivity profile influence experimental design?

AMG-548 (dihydrochloride) is a potent, orally active inhibitor of p38α MAP kinase (Ki = 0.5 nM) with moderate selectivity over p38β (Ki = 36 nM) and >1,000-fold selectivity against p38γ and p38δ isoforms . This selectivity profile necessitates careful validation of isoform-specific effects in cellular assays. For example, researchers should:

- Use kinase profiling panels to confirm off-target activity (e.g., JNK2/3 inhibition at Ki = 39–61 nM) .

- Include isoform-specific controls (e.g., siRNA knockdown or isoform-selective inhibitors) to isolate p38α-dependent signaling .

- Avoid overinterpreting results in models where p38γ/δ may compensate for p38α inhibition.

Q. How should researchers validate target engagement of AMG-548 in cellular models of inflammation?

AMG-548 inhibits LPS-stimulated TNFα production in human whole blood (IC50 = 3 nM) and IL-1β-induced IL-6 (IC50 = 1.3 nM) . To validate target engagement:

- Perform dose-response experiments in LPS-stimulated primary immune cells (e.g., monocytes) using ELISA or multiplex cytokine arrays.

- Correlate cytokine suppression with p38α phosphorylation status via Western blot (e.g., phospho-p38 MAPK Thr180/Tyr182).

- Include positive controls (e.g., SB203580) and negative controls (e.g., p38γ/δ-selective inhibitors) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on AMG-548’s role in Wnt/β-catenin signaling?

AMG-548 inhibits casein kinase 1 (CKIδ/ε), which regulates Wnt/β-catenin signaling . Discrepancies in reported effects may arise from:

- Cell-type variability : Wnt pathway activity differs across models (e.g., cancer vs. stem cells). Use TOPFlash reporter assays to quantify β-catenin transcriptional activity .

- Off-target effects : Employ CKIδ/ε-specific inhibitors (e.g., PF-5006739) or siRNA to distinguish p38α vs. CKI-mediated Wnt modulation .

- Dose dependency : Test AMG-548 at concentrations ≤10 μM to avoid non-specific kinase inhibition .

Q. What experimental strategies are critical for in vivo studies using AMG-548 in inflammatory disease models?

AMG-548 exhibits species-specific pharmacokinetics (rat oral bioavailability = 62%, t½ = 4.6 hrs; dog bioavailability = 47%, t½ = 7.3 hrs) . Key considerations include:

- Dosing regimen : Optimize based on target coverage (e.g., maintain plasma levels >3 nM for TNFα suppression) and duration of action.

- Disease model selection : Prioritize acute inflammation models (e.g., adjuvant-induced arthritis) over chronic models to avoid confounding effects from prolonged CKIδ/ε inhibition .

- Biomarker monitoring : Measure synovial fluid cytokines (e.g., TNFα, IL-6) and histopathological changes to correlate efficacy with target engagement.

Q. How should researchers address AMG-548’s dual inhibition of p38α and CKIδ/ε in mechanistic studies?

To dissect the contributions of each target:

- Use genetic tools : CRISPR knockout of p38α or CKIδ/ε in cell lines to isolate pathway-specific effects.

- Pharmacological triangulation : Combine AMG-548 with selective p38α inhibitors (e.g | BIRB796) or CKIδ/ε inhibitors (e.g., PF-5006739) .

- Time-course experiments : p38α inhibition typically shows acute effects (minutes-hours), while Wnt modulation via CKIδ/ε may require longer exposure (24–48 hrs) .

Methodological Notes

- Storage and handling : AMG-548 is stable for ≥2 years at -20°C in powder form. Prepare fresh DMSO stock solutions (<6 months old) to avoid degradation artifacts .

- Concentration validation : Confirm working concentrations via LC-MS in cell culture media, as serum proteins may reduce free drug availability .

- Ethical considerations : Adhere to institutional guidelines for in vivo studies, particularly regarding repeated dosing and hepatotoxicity monitoring (elevated liver enzymes were reported in clinical trials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.